molecular formula C23H31N3O3S B11306818 N-cyclohexyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

N-cyclohexyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

Cat. No.: B11306818
M. Wt: 429.6 g/mol
InChI Key: IWBLPYGVQISKHW-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and other therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core phthalazinone structure, followed by the introduction of the sulfonamide group and the cyclohexyl and ethyl substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent, particularly in the development of new antibiotics or anti-inflammatory drugs.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-methylbenzenesulfonamide: A simpler analog with similar structural features.

    5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide: Lacks the cyclohexyl group but retains other structural elements.

Uniqueness

N-cyclohexyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its structural complexity offers opportunities for diverse applications and further research.

Properties

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

IUPAC Name

N-cyclohexyl-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H31N3O3S/c1-3-26-23(27)20-12-8-7-11-19(20)22(24-26)17-14-13-16(2)21(15-17)30(28,29)25-18-9-5-4-6-10-18/h13-15,18,25H,3-12H2,1-2H3

InChI Key

IWBLPYGVQISKHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4CCCCC4

Origin of Product

United States

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